![molecular formula C10H15Cl3N4 B1669866 Dbo-83 CAS No. 95211-53-1](/img/structure/B1669866.png)
Dbo-83
描述
DBO-83,也称为3-(6-氯-3-吡啶酰)-3,8-二氮杂双环[3.2.1]辛烷二盐酸盐,是一种作为烟碱型乙酰胆碱受体激动剂的化合物。 它表现出显著的抗遗忘和镇痛活性 。 该化合物的分子式为C10H13ClN4·2HCl,分子量为297.61 .
准备方法
合成路线和反应条件
DBO-83的合成涉及在特定条件下将3,8-二氮杂双环[3.2.1]辛烷与6-氯-3-吡啶酰反应。 该反应通常在合适的溶剂和催化剂存在下进行,以促进目标产物的形成 .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保化合物的产率和纯度高。 反应在大型反应器中进行,并对温度、压力和反应时间进行精确控制 .
化学反应分析
反应类型
DBO-83经历各种化学反应,包括:
氧化: this compound可以在特定条件下被氧化形成相应的氧化产物。
还原: 该化合物可以使用合适的还原剂进行还原,生成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂.
主要形成的产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生氧化衍生物,而还原则产生this compound的还原形式 .
科学研究应用
Pain Management
DBO-83 has been investigated for its antinociceptive properties, showing promise in alleviating pain through its action on nAChRs. Preclinical studies indicate that this compound can significantly reduce pain responses in various models:
- Hot Plate Test : In this assay, this compound increased the latency to paw licking in mice, indicating a significant analgesic effect. The compound’s effectiveness was dose-dependent, with a notable reduction in abdominal constrictions observed in the acetic acid abdominal constriction test .
- Mechanism of Action : The analgesic effects of this compound are mediated through nAChR activation, as evidenced by the attenuation of its effects when co-administered with the nAChR antagonist mecamylamine. This suggests that this compound's analgesic properties are specifically linked to its interaction with nAChRs .
Cognitive Enhancement
This compound also exhibits anti-amnesic activities, making it a candidate for enhancing cognitive functions:
- Passive Avoidance Test : In studies assessing memory processes, this compound prevented amnesia induced by various antagonists, including scopolamine and dihydro-β-erythroidine. This indicates its potential to modulate memory and learning processes positively .
- Dose-Response Relationship : Research has shown that this compound effectively enhances memory retention in a dose-dependent manner, comparable to established cognitive enhancers like piracetam .
Neuropharmacological Studies
The compound's ability to bind selectively to nAChRs is crucial for its therapeutic potential:
- Binding Affinity : this compound exhibits a binding affinity (Ki value) of 4.1 nM for nAChRs in rat cortical membranes, highlighting its potency as a receptor agonist .
Potential Clinical Applications
While preclinical findings are promising, further research is needed to explore the clinical applications of this compound in treating chronic pain conditions and cognitive disorders.
Table 1: Summary of this compound's Pharmacological Effects
Application | Test Model | Effect Observed | Mechanism |
---|---|---|---|
Pain Relief | Hot Plate Test | Increased latency to paw licking | nAChR agonism |
Pain Relief | Acetic Acid Constriction Test | Reduced abdominal constrictions | nAChR agonism |
Cognitive Enhancement | Passive Avoidance Test | Prevention of amnesia | Modulation of memory processes |
Table 2: Binding Affinity of this compound
Receptor Type | Ki Value (nM) |
---|---|
Nicotinic Acetylcholine Receptors (nAChRs) | 4.1 |
Case Study 1: Antinociceptive Effects
In a controlled study involving mice, administration of this compound resulted in significant reductions in pain behavior as measured by both hot plate and acetic acid tests. The results suggest that this compound may provide a novel approach to pain management without the side effects commonly associated with opioid treatments.
Case Study 2: Cognitive Function Modulation
Another study evaluated the effects of this compound on memory retention in mice subjected to amnesia-inducing agents. The findings indicated that this compound not only prevented memory loss but also improved overall cognitive performance compared to control groups treated with standard cognitive enhancers.
作用机制
DBO-83通过作为烟碱型乙酰胆碱受体的激动剂发挥作用。它与这些受体结合,特别是α4β2亚型,并激活它们。这种激活导致神经递质释放的调节和随后的生理效应。 该化合物的镇痛和抗遗忘活性是通过激活这些受体和随后的信号通路介导的 .
相似化合物的比较
类似化合物
依巴他丁: 一种具有类似镇痛特性的强效烟碱型乙酰胆碱受体激动剂。
ABT-594: 另一种具有镇痛作用的烟碱型乙酰胆碱受体激动剂。
SIB-1663: 一种具有类似受体亲和力和药理活性的化合物.
DBO-83的独特性
This compound的独特性在于它对烟碱型乙酰胆碱受体α4β2亚型的亲和力高,以及它同时具有抗遗忘和镇痛活性。 与其他一些化合物不同,this compound在神经肌肉受体上缺乏明显的活性,使其成为更具选择性的激动剂 .
属性
IUPAC Name |
3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGHZXNKMHVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195211-53-1 | |
Record name | DBO-83 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。